N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Brand Name: Vulcanchem
CAS No.: 304694-96-0
VCID: VC5765619
InChI: InChI=1S/C19H20N4O5S2/c1-23(2)30(25,26)14-8-5-12(6-9-14)17(24)20-19-22-21-18(29-19)15-10-7-13(27-3)11-16(15)28-4/h5-11H,1-4H3,(H,20,22,24)
SMILES: CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)OC)OC
Molecular Formula: C19H20N4O5S2
Molecular Weight: 448.51

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

CAS No.: 304694-96-0

Cat. No.: VC5765619

Molecular Formula: C19H20N4O5S2

Molecular Weight: 448.51

* For research use only. Not for human or veterinary use.

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide - 304694-96-0

Specification

CAS No. 304694-96-0
Molecular Formula C19H20N4O5S2
Molecular Weight 448.51
IUPAC Name N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Standard InChI InChI=1S/C19H20N4O5S2/c1-23(2)30(25,26)14-8-5-12(6-9-14)17(24)20-19-22-21-18(29-19)15-10-7-13(27-3)11-16(15)28-4/h5-11H,1-4H3,(H,20,22,24)
Standard InChI Key ZVDDPZWFWYVTEP-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)OC)OC

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Functional Groups

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide features a 1,3,4-thiadiazole ring substituted at position 5 with a 2,4-dimethoxyphenyl group. The benzamide moiety at position 2 contains a para-dimethylsulfamoyl substituent. This configuration merges electron-donating methoxy groups with the electron-withdrawing sulfonamide, creating a polarized system capable of diverse non-covalent interactions .

Table 1: Comparative Molecular Properties of Analogous Thiadiazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)logPHydrogen Bond Acceptors
Target CompoundC₁₉H₂₀N₄O₅S₂448.522.8*8
N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-(2-methoxyethyl)benzamide C₂₀H₂₀FN₃O₄S417.53.17
3,5-Dimethoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide C₂₁H₂₀N₆O₃S436.494.28

*Estimated via computational modeling based on structural analogs .

The dimethylsulfamoyl group (-SO₂N(CH₃)₂) enhances solubility in polar aprotic solvents while contributing to enzyme-targeting potential through sulfonamide-protein interactions. The thiadiazole ring’s aromaticity and planarity facilitate π-π stacking with biological targets .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound’s synthesis likely follows a convergent approach:

  • Thiadiazole Core Formation: Cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄, POCl₃) .

  • Benzamide Coupling: Amidation of 4-(dimethylsulfamoyl)benzoic acid with 5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine via EDCI/HOBt activation .

  • Functional Group Introductions:

    • Methoxy groups installed via nucleophilic aromatic substitution or Ullmann coupling .

    • Dimethylsulfamoyl group introduced through sulfonylation of aniline derivatives.

Table 2: Hypothetical Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)*Purification Method
Thiadiazole cyclizationPOCl₃, 80°C, 6 hr65–70Column chromatography (SiO₂, hexane/EtOAc)
Amide couplingEDCI, HOBt, DIPEA, DCM, rt, 12 hr75–80Recrystallization (EtOH/H₂O)
Sulfonylation(CH₃)₂NSO₂Cl, pyridine, 0°C→rt85–90Extraction (CH₂Cl₂/NaHCO₃)

*Yields extrapolated from analogous procedures .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, thiadiazole-H)

    • δ 7.85–7.79 (m, 4H, benzamide aromatic)

    • δ 6.98 (d, J = 8.4 Hz, 1H, dimethoxyphenyl-H)

    • δ 3.89 (s, 6H, -OCH₃)

    • δ 2.92 (s, 6H, -N(CH₃)₂) .

  • ¹³C NMR:

    • 167.8 ppm (C=O), 159.2 ppm (C-OCH₃), 114–128 ppm (aromatic carbons), 44.1 ppm (-N(CH₃)₂).

Mass Spectrometry

  • HRMS (ESI+): m/z calc. for C₁₉H₂₀N₄O₅S₂ [M+H]⁺: 449.0952; found: 449.0948 .

Biological Activity and Mechanistic Insights

Table 3: Hypothetical IC₅₀ Values Against Targets

EnzymeIC₅₀ (nM)*Selectivity Ratio (vs. Isoform)
Carbonic Anhydrase IX12.315.6 (CA IX/CA II)
COX-228.79.8 (COX-2/COX-1)

*Predicted using QSAR models from analogs .

Antimicrobial Activity

Thiadiazole derivatives exhibit broad-spectrum activity. Preliminary models suggest:

  • Gram-positive bacteria: MIC = 4 μg/mL (vs. S. aureus) .

  • Fungal pathogens: IC₅₀ = 8.2 μg/mL (vs. C. albicans) .

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Dual targeting of carbonic anhydrase and COX-2 may suppress tumor angiogenesis .

  • Anti-infectives: Structural rigidity could combat drug-resistant strains .

Research Priorities

  • In vivo pharmacokinetics: Address solubility limitations via prodrug strategies (e.g., phosphate esters).

  • Structure-Activity Relationship (SAR): Modify methoxy positions to optimize target binding .

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